molecular formula C16H13ClN4O2S B2989904 N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-92-1

N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2989904
CAS No.: 896325-92-1
M. Wt: 360.82
InChI Key: ZFVJNIXBSRWUOT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in biochemical and pharmacological research. This compound is designed for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds with structural similarities, particularly those featuring the N-(4-chlorophenyl)acetamide moiety and fused heterocyclic systems, have been investigated as modulators of critical cellular pathways . Specifically, research on analogous molecules has highlighted their potential as inhibitors of kinase signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in angiogenesis and tumor growth . The core pyrido[1,2-a][1,3,5]triazin-4-one structure suggests potential interaction with enzymes in the kinase family, making it a valuable tool for studying cell proliferation, differentiation, and apoptosis. The "Inhibitors of Differentiation" (Id) proteins are key targets in oncological research, and small molecule inhibitors offer a strategy to probe the mechanisms of uncontrolled cell growth and differentiation . Researchers can utilize this high-purity compound for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and explore its utility in developing novel therapeutic agents for conditions such as cancer, inflammatory diseases, and other proliferation disorders.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-2-7-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVJNIXBSRWUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of pyrido[1,2-a][1,3,5]triazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The structural features of this compound contribute significantly to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Property Details
Molecular Formula C16H15ClN4O2S
Molecular Weight 350.83 g/mol
Key Functional Groups Chlorophenyl, pyrido-triazin, sulfanyl-acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways.

Inhibition of Inflammatory Mediators

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play critical roles in the biosynthesis of prostaglandins and leukotrienes, which are key players in inflammation.

Anticancer Activity

In vitro studies have shown that this compound may induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival. For instance, it has been observed to inhibit the growth of breast cancer cells (MCF-7) by interfering with the cell cycle and promoting apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of various pyrido derivatives and found that those with a chlorophenyl group exhibited enhanced COX inhibition compared to their non-halogenated counterparts. The IC50 values for these compounds ranged from 10 μM to 25 μM against COX enzymes .
  • Anticancer Activity : In a screening of a drug library involving multicellular spheroids, several derivatives demonstrated significant cytotoxicity against MCF-7 cells. The presence of the pyrido-triazin moiety was linked to increased apoptotic markers in treated cells .
  • Molecular Docking Studies : Computational analyses have indicated that this compound interacts favorably with active sites of target enzymes through hydrogen bonding and hydrophobic interactions. These findings support its potential as a lead compound for further therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (referred to as Compound I in ), provides a basis for comparison. Key differences include:

Feature N-(4-Chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido...acetamide N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Phenyl Substituents 4-chloro 4-chloro, 2-nitro
Heterocyclic Component Pyrido[1,2-a][1,3,5]triazin-4-one None
Functional Groups Sulfanyl acetamide Methylsulfonyl acetamide
Synthesis Pathway Not specified Acetylation of methane sulfonamide derivative
Intermolecular Interactions Likely S···H or S···O bonds (inferred) C–H···O and C–H···S interactions

Electronic and Reactivity Differences

  • In contrast, the pyrido-triazin core in the target compound may introduce conjugated π-systems, affecting electron distribution and hydrogen-bonding capacity.
  • Sulfur Functionality : The sulfanyl group (–S–) in the target compound is less oxidized than the methylsulfonyl (–SO₂–) group in Compound I, which may influence redox stability and biological interactions.

Research Findings and Implications

Structural Insights

  • Chlorophenyl vs. Nitro Substituents : The absence of a nitro group in the target compound may reduce toxicity risks associated with nitroarenes, making it more suitable for pharmaceutical applications.

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